molecular formula C23H16BrNO4 B2799925 4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923673-20-5

4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2799925
CAS No.: 923673-20-5
M. Wt: 450.288
InChI Key: CWUFFCPKCSPWJM-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a useful research compound. Its molecular formula is C23H16BrNO4 and its molecular weight is 450.288. The purity is usually 95%.
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Scientific Research Applications

GPR35 Agonist Development

A potent and selective GPR35 agonist, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, was developed and used to study the orphan G protein-coupled receptor GPR35. This research involved radiolabeling the compound, which enabled detailed kinetic, saturation, and competition assays, contributing to the understanding of GPR35's physiological and pathophysiological roles (Thimm et al., 2013).

Synthesis and Characterization of Derivatives

Research focused on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, including those related to "4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide." Such studies contribute to the development of new compounds with potential pharmacological applications by elucidating their chemical structures and properties through NMR, CNMR, and MS techniques (Cheng De-ju, 2014).

Antimicrobial Activity Studies

Derivatives of 4-hydroxy-chromen-2-one have been synthesized and evaluated for their antibacterial activity. This research highlights the potential of such compounds, including those structurally related to "this compound," in developing new antimicrobial agents. The synthesized compounds were tested against various bacterial strains, showing significant bacteriostatic and bactericidal activity, which underscores the pharmacological potential of these compounds (Behrami & Dobroshi, 2019).

Crystallography and Molecular Structure

Crystallographic studies provide insights into the molecular structure and interactions of compounds. For instance, the crystal and molecular structure of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]- benzamide was determined, offering valuable information about the compound's conformation, hydrogen bonding, and potential for forming dimers, which are crucial for understanding the chemical and pharmacological properties of these compounds (Anuradha et al., 2012).

Properties

IUPAC Name

4-bromo-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO4/c1-28-18-9-4-14(5-10-18)22-13-20(26)19-12-17(8-11-21(19)29-22)25-23(27)15-2-6-16(24)7-3-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUFFCPKCSPWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.